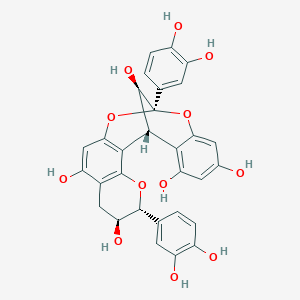
Proanthocyanidin A1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proanthocyanidin A1 is a type of proanthocyanidin, which are polyphenolic compounds found abundantly in plants. These compounds are known for their antioxidant properties and are widely distributed in fruits, vegetables, nuts, seeds, flowers, and bark. This compound, in particular, is a dimeric form of proanthocyanidin, composed of two flavan-3-ol units linked by an interflavan bond. It is known for its potential health benefits, including anti-inflammatory, antimicrobial, and cardioprotective effects .
作用機序
Target of Action
Proanthocyanidin A1, also known as Procyanidin A1, primarily targets the JAK2/STAT3 pathway . This pathway plays a crucial role in cellular responses to cytokines and growth factors . It is involved in various biological processes, including cell growth, differentiation, and immune response .
Mode of Action
This compound interacts with its target by directly binding to JAK2 . This binding exerts a potent activating effect, leading to the activation of the JAK2/STAT3 pathway . The activation of this pathway promotes the proliferation of megakaryocytes (MKs), the precursor cells of platelets . This interaction results in changes at the cellular level, particularly in the production of platelets .
Biochemical Pathways
The activation of the JAK2/STAT3 pathway by this compound affects downstream effects related to platelet production . This pathway is crucial for transmitting signals from various cytokines and growth factors from the cell surface to the nucleus . The activation of this pathway leads to the transcription of genes involved in cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It’s known that this compound can be orally administered, suggesting it has good bioavailability .
Result of Action
The activation of the JAK2/STAT3 pathway by this compound leads to an increase in the production of platelets . This increase in platelet production can help ameliorate conditions such as chemotherapy-induced thrombocytopenia . Additionally, this compound has been shown to have systemic hypoglycemic and lipid-lowering effects, as well as local anti-inflammatory actions on the intestinal epithelium .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the stability and efficacy of this compound . Furthermore, the physiological state of the individual, such as their health status and genetic makeup, can also influence the compound’s action .
生化学分析
Biochemical Properties
Proanthocyanidin A1 interacts with various enzymes, proteins, and other biomolecules. It is a polymer comprising many different monomers, such as catechins and epicatechins . The monomers are usually linked to each other by two types of links, A-linkages (C-O-C) and B-linkages (C-C), to form the polymers .
Cellular Effects
This compound has been demonstrated to promote the proliferation of megakaryocytes (MKs), the precursor cells of platelets . It can induce the differentiation of these cells in a dose/time-dependent manner . Furthermore, it has been shown to act as an anti-inflammatory, inhibit adipogenesis, melanogenesis, oxidative stress, and enhance lipid metabolism and macrophage activity .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to directly bind to JAK2, a protein tyrosine kinase, to exert a potent activating effect . This interaction leads to the activation of the JAK2/STAT3 pathway, which plays a crucial role in cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. They also protect plants from heavy metals by chelation by the hydroxyl groups of proanthocyanidins .
Dosage Effects in Animal Models
They have been shown to reduce chronic diseases and metabolic disorders .
Metabolic Pathways
This compound is involved in the flavonoid pathway, which also produces anthocyanins and flavonols . It is synthesized as some of the end-products of this pathway by different consecutive enzymatic activities, from the same precursor—naringenin .
Transport and Distribution
It is known that flavonoids, including proanthocyanidins, are synthesized in the cytoplasm and accumulated into the vacuole and apoplast .
Subcellular Localization
It is known that flavonoids, including proanthocyanidins, are synthesized in the cytoplasm . One study has shown that a putative proanthocyanidin transporter is localized in the tonoplast .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of proanthocyanidin A1 typically involves the condensation of flavan-3-ol units. One common method is the oxidative coupling of catechin or epicatechin monomers. This reaction can be catalyzed by enzymes such as peroxidases or laccases, or by chemical oxidants like ferric chloride. The reaction conditions often include an aqueous or alcoholic solvent, with the pH adjusted to slightly acidic conditions to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as grape seeds, pine bark, or other plant materials rich in proanthocyanidins. The extraction process typically uses solvents like ethanol or acetone, followed by purification steps such as column chromatography to isolate the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ferric chloride, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, under basic or acidic conditions.
Major Products:
Oxidation: Quinones, oxidized flavan-3-ol derivatives.
Reduction: Reduced flavan-3-ol units.
Substitution: Acylated or alkylated proanthocyanidin derivatives.
科学的研究の応用
Proanthocyanidin A1 has a wide range of applications in scientific research:
類似化合物との比較
- Proanthocyanidin B1
- Proanthocyanidin B2
- Proanthocyanidin C1
- Catechin
- Epicatechin
- Epicatechin gallate
特性
CAS番号 |
103883-03-0 |
|---|---|
分子式 |
C30H24O12 |
分子量 |
576.5 g/mol |
IUPAC名 |
(1R,5R,6S,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27+,29?,30-/m0/s1 |
InChIキー |
NSEWTSAADLNHNH-NINJZYSQSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
異性体SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
正規SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
外観 |
Brown powder |
melting_point |
300 °C |
物理的記述 |
Solid |
同義語 |
proanthocyanidin A-1 proanthocyanidin A1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















